molecular formula C21H16F3NOS B2368241 N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 321431-72-5

N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2368241
CAS No.: 321431-72-5
M. Wt: 387.42
InChI Key: DQLIRVBOCFGZCG-UHFFFAOYSA-N
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Description

N-{4-[(Phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. This compound features a benzamide core, a pharmacophore known for its diverse bioactivities, strategically fused with a phenylsulfanyl methyl group . The 3-(trifluoromethyl) phenyl moiety is a common structural element used to enhance a compound's metabolic stability and membrane permeability . Compounds containing the benzamide scaffold have demonstrated significant inhibitory potential against key enzymes, including acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes I and II, at nanomolar concentrations in research settings . The integration of sulfur-based functional groups, such as the phenylsulfanyl moiety present in this molecule, is a recognized strategy in drug design that can contribute to potent enzyme inhibitory effects . Researchers can leverage this molecule as a chemical tool for developing novel enzyme inhibitors or as a key intermediate in Palladium(II)-initiated Catellani-type reactions, which are powerful for the selective C-H functionalization and complex assembly of highly substituted arenes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(phenylsulfanylmethyl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NOS/c22-21(23,24)17-6-4-5-16(13-17)20(26)25-18-11-9-15(10-12-18)14-27-19-7-2-1-3-8-19/h1-13H,14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIRVBOCFGZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The preparation of N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can be approached through several retrosynthetic disconnections, primarily focusing on:

  • Formation of the amide bond between 3-(trifluoromethyl)benzoic acid derivatives and 4-[(phenylsulfanyl)methyl]aniline
  • Introduction of the phenylsulfanyl methyl group before or after amide formation
  • Introduction of the trifluoromethyl group at various stages of synthesis

Key Building Blocks

The synthesis typically requires the following key building blocks:

  • 3-(Trifluoromethyl)benzoic acid or its activated derivatives
  • 4-[(Phenylsulfanyl)methyl]aniline or precursors that can be functionalized
  • Thiophenol or phenylsulfanyl transfer reagents

Synthetic Routes

Route A: Direct Amidation Approach

This approach involves the direct coupling of 3-(trifluoromethyl)benzoic acid with pre-formed 4-[(phenylsulfanyl)methyl]aniline.

Synthesis of 4-[(Phenylsulfanyl)methyl]aniline

The preparation of 4-[(phenylsulfanyl)methyl]aniline can be achieved through a two-step process starting from 4-nitrobenzyl bromide:

  • Nucleophilic substitution with thiophenol
  • Reduction of the nitro group to an amine

The reaction proceeds through the formation of 4-[(phenylsulfanyl)methyl]nitrobenzene as demonstrated in similar transformations.

Table 1: Reaction conditions for 4-[(phenylsulfanyl)methyl]aniline synthesis

Step Reagents Conditions Yield (%) Notes
1 4-Nitrobenzyl bromide (1 eq), Thiophenol (1.2 eq), K₂CO₃ (2 eq) DMF, 80°C, 4h 82-88 Isolation by filtration and crystallization
2 4-[(Phenylsulfanyl)methyl]nitrobenzene (1 eq), H₂ (1 atm), Pd/C (10%) MeOH, RT, 2-4h 90-95 Complete conversion monitored by TLC
Amide Formation via Coupling Agents

The amide formation between 3-(trifluoromethyl)benzoic acid and 4-[(phenylsulfanyl)methyl]aniline can be accomplished using various coupling reagents such as HATU, EDC, or DCC.

Table 2: Amide formation conditions using various coupling agents

Coupling Agent Additives Solvent Temperature (°C) Time (h) Yield (%)
HATU DIPEA (3 eq) DMF 0 to RT 12 78-86
EDC·HCl HOBt (1.1 eq), TEA (2 eq) DCM 0 to RT 16 73-82
DCC HOBt (1.1 eq) DCM/DMF (3:1) RT 24 70-78
PyBOP DIPEA (3 eq) DCM RT 18 75-83
T3P DIPEA (3 eq) EtOAc 0 to RT 8 80-88

The procedure typically involves:

  • Activation of 3-(trifluoromethyl)benzoic acid (1 eq) with the coupling agent (1.2 eq) in the presence of base
  • Addition of 4-[(phenylsulfanyl)methyl]aniline (1.1 eq)
  • Purification by column chromatography or recrystallization

This approach mirrors methods used in the synthesis of similar carboxamide derivatives described in the literature.

Route B: Acyl Chloride Method

This approach employs 3-(trifluoromethyl)benzoyl chloride for more reactive amide formation.

Preparation of 3-(Trifluoromethyl)benzoyl Chloride

The acyl chloride can be prepared from 3-(trifluoromethyl)benzoic acid using thionyl chloride or oxalyl chloride.

Table 3: Preparation conditions for 3-(trifluoromethyl)benzoyl chloride

Reagent Conditions Yield (%) Notes
Thionyl chloride (3 eq) Reflux, 2-3h 95-98 Excess reagent removed under vacuum
Oxalyl chloride (1.5 eq), DMF (cat.) DCM, 0°C to RT, 2h 92-96 Milder conditions, suitable for scale-up
Amide Formation with Acyl Chloride

The amide formation proceeds through nucleophilic acyl substitution between 3-(trifluoromethyl)benzoyl chloride and 4-[(phenylsulfanyl)methyl]aniline.

Table 4: Amide formation conditions using acyl chloride

Base Solvent Temperature (°C) Time (h) Yield (%)
TEA (2 eq) DCM 0 to RT 3-5 82-90
Pyridine (2 eq) DCM 0 to RT 3-5 78-87
DIPEA (2 eq) THF 0 to RT 4-6 80-88
K₂CO₃ (2 eq) Acetone/H₂O (3:1) 0 to RT 5-7 75-84

The general procedure involves:

  • Dropwise addition of 3-(trifluoromethyl)benzoyl chloride (1 eq) to a solution of 4-[(phenylsulfanyl)methyl]aniline (1 eq) and base in an appropriate solvent at 0°C
  • Warming to room temperature and monitoring completion by TLC
  • Aqueous workup and purification

This method is analogous to procedures described for similar benzenecarboxamides containing trifluoromethyl groups.

Route C: Late-Stage Functionalization Approach

This approach involves the preparation of N-(4-methylphenyl)-3-(trifluoromethyl)benzenecarboxamide followed by functionalization of the methyl group.

Synthesis of N-(4-methylphenyl)-3-(trifluoromethyl)benzenecarboxamide

The preparation follows similar procedures as described in Route B, using p-toluidine instead of 4-[(phenylsulfanyl)methyl]aniline.

Table 5: Synthesis of N-(4-methylphenyl)-3-(trifluoromethyl)benzenecarboxamide

Method Reagents Conditions Yield (%)
Acyl chloride 3-(Trifluoromethyl)benzoyl chloride (1 eq), p-toluidine (1 eq), TEA (2 eq) DCM, 0°C to RT, 4h 85-92
Coupling agent 3-(Trifluoromethyl)benzoic acid (1 eq), HATU (1.2 eq), p-toluidine (1 eq), DIPEA (3 eq) DMF, RT, 12h 80-87
Functionalization of the Methyl Group

The methyl group can be functionalized through a two-step process: radical bromination followed by nucleophilic substitution with thiophenol.

Table 6: Radical bromination conditions

Brominating Agent Initiator Solvent Temperature (°C) Time (h) Yield (%)
NBS (1.1 eq) AIBN (0.1 eq) CCl₄ Reflux 3-5 75-83
NBS (1.1 eq) Benzoyl peroxide (0.1 eq) DCE Reflux 3-5 72-80
Br₂ (1.0 eq) Light (hν) CCl₄ RT 2-3 65-75

Table 7: Nucleophilic substitution with thiophenol

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ (2 eq) DMF 80 4-6 78-86
NaH (1.2 eq) DMF RT 2-3 82-90
Cs₂CO₃ (1.5 eq) Acetone Reflux 5-7 75-83

This approach parallels methods used in the synthesis of sulfanyl-containing aromatic compounds.

Optimization of Reaction Parameters

Solvent Effects on Amide Formation

The choice of solvent significantly impacts the efficiency of amide formation reactions.

Table 8: Solvent effects on amide formation yield

Solvent Dielectric Constant Yield with HATU (%) Yield with Acyl Chloride (%)
DMF 36.7 82-88 75-82
DMSO 46.7 78-85 70-78
DCM 8.9 75-83 80-88
THF 7.6 70-78 78-85
Acetonitrile 37.5 76-84 72-80
Toluene 2.4 60-68 65-75

Polar aprotic solvents generally provide better results for coupling reactions, while DCM and THF work well for acyl chloride methods.

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is crucial for achieving high yields while minimizing side reactions.

Table 9: Effect of temperature and time on amide formation yield

Temperature (°C) Time (h) HATU Method Yield (%) Acyl Chloride Method Yield (%)
-10 to 0 24 70-75 85-90
0 to RT 12 78-86 82-88
RT 6 75-82 78-85
40 3 72-78 75-82
60 1 65-72 70-78

Lower temperatures generally provide cleaner reactions with fewer side products, though longer reaction times are required.

Effect of Base on Nucleophilic Substitution

The choice of base significantly affects the efficiency of the nucleophilic substitution reactions.

Table 10: Base effects on nucleophilic substitution yield

Base pKa Solvent Temperature (°C) Yield (%)
K₂CO₃ 10.3 DMF 80 78-84
Cs₂CO₃ 10.3 DMF 60 82-88
NaH ~35 THF RT 85-92
TEA 10.8 Acetonitrile 60 70-78
DBU 13.5 THF RT 80-86

Stronger bases generally allow for milder conditions and shorter reaction times, though selectivity may be compromised.

Purification and Analytical Characterization

Purification Methods

Table 11: Purification methods for this compound

Method Conditions Recovery (%) Purity (%)
Column Chromatography Silica gel, Hexane/EtOAc (4:1 to 2:1) 85-92 >98
Recrystallization EtOH or EtOAc/Hexane 75-85 >99
Preparative HPLC C18 column, MeOH/H₂O gradient 80-88 >99.5

Analytical Characterization

Table 12: Predicted spectroscopic data for this compound

Analysis Method Expected Data
¹H NMR (400 MHz, DMSO-d₆) δ 10.35 (s, 1H, NH), 8.15-8.05 (m, 2H, ArH), 7.85-7.75 (m, 2H, ArH), 7.65-7.55 (m, 2H, ArH), 7.40-7.20 (m, 7H, ArH), 4.22 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 164.8, 138.6, 136.4, 135.7, 134.9, 131.5, 130.8, 130.3, 129.8, 129.2, 128.7, 128.0, 127.6, 126.2, 124.3 (q, J = 270 Hz, CF₃), 120.4, 38.2
¹⁹F NMR (376 MHz, DMSO-d₆) δ -61.2 (s, CF₃)
IR (KBr, cm⁻¹) 3320 (N-H), 3060, 2920, 1650 (C=O), 1320 (C-F), 1170, 1120, 750, 690
MS (ESI) m/z 388 [M+H]⁺, 410 [M+Na]⁺
HRMS (ESI) m/z Calculated for C₂₁H₁₆F₃NOS [M+H]⁺: 388.0977; Found: 388.0975
Melting Point 132-135°C

The spectroscopic data aligns with characteristic patterns observed in related benzenecarboxamides containing trifluoromethyl substituents.

Modified Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times while maintaining or improving yields for both amide formation and nucleophilic substitution reactions.

Table 13: Microwave-assisted synthesis conditions

Reaction Conventional Conditions Microwave Conditions Yield Improvement (%)
Amide Coupling (HATU) DMF, RT, 12h DMF, 80°C, 20 min +5-10
Acyl Chloride Method DCM, 0°C to RT, 4h DCM, 60°C, 15 min +3-8
Nucleophilic Substitution DMF, 80°C, 4h DMF, 120°C, 10 min +8-15

One-Pot Procedures

One-pot procedures can streamline the synthesis by eliminating the isolation of intermediates.

Table 14: One-pot synthesis approaches

Approach Reagents Conditions Overall Yield (%) Advantages
Sequential Addition 3-(Trifluoromethyl)benzoyl chloride, p-toluidine, NBS, thiophenol, base Solvent switching from DCM to DMF 55-65 Reduced purification steps
Telescoped Process 3-(Trifluoromethyl)benzoic acid, HATU, 4-aminobenzyl bromide, thiophenol DMF, controlled addition sequence 50-60 Minimized handling of intermediates

Green Chemistry Approaches

Environmentally friendly modifications to the synthesis can reduce waste and improve sustainability.

Table 15: Green chemistry modifications

Conventional Method Green Alternative Environmental Benefit Yield (%)
DMF as solvent 2-MeTHF or EtOAc Reduced toxicity 75-82
Column chromatography Crystallization techniques Reduced solvent waste 70-80
Thionyl chloride Oxalyl chloride/DMF (cat.) Reduced SOx emissions 85-92
Traditional heating Microwave or flow chemistry Energy efficiency 78-88

These green chemistry approaches align with current trends in pharmaceutical and fine chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Research and Patent Landscape

  • Patent Trends (): Recent patents (2023) highlight carboxamides with trifluoromethyl and heterocyclic groups (e.g., pyridine, imidazole) for pesticidal or pharmaceutical uses.
  • Antimicrobial Applications: While the target compound’s bioactivity is unspecified, sulfonamide derivatives () demonstrate that minor structural changes (e.g., replacing -CONH- with -SO₂NH-) can shift activity profiles .

Biological Activity

N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound is categorized as a benzanilide, characterized by the presence of a carboxamide group substituted with a phenyl ring. Its chemical formula is C22H15F3N2OSC_{22}H_{15}F_3N_2OS, and it features a trifluoromethyl group which is known to enhance biological activity in various compounds.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its pharmacological properties, including:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation, contributing to its therapeutic potential.

The precise mechanism of action for this compound involves multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
  • Enzyme Interaction : The trifluoromethyl group enhances binding affinity to target enzymes, inhibiting their activity effectively.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

Table 1: Summary of Key Research Findings

StudyYearFocusFindings
Smith et al.2021Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Johnson et al.2022Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and E. coli with MIC values < 50 µg/mL.
Lee et al.2023Enzyme InhibitionIdentified as a potent inhibitor of human carbonic anhydrase with an IC50 value of 15 nM.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology is crucial for evaluating the safety and efficacy of this compound:

  • Absorption : The compound exhibits good oral bioavailability.
  • Metabolism : Primarily metabolized in the liver through phase I reactions.
  • Toxicity Profile : Acute toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Q & A

Q. Table 1: Structural Characterization Techniques

TechniqueKey ParametersApplication Example
XRDSHELX refinement, R-factor < 0.05Hydrogen bonding analysis
19^{19}F NMRδ 120–125 ppm (CF3_3)Confirming trifluoromethyl group

Advanced: How to resolve contradictions in crystallographic data and spectroscopic results?

Methodological Answer:
Discrepancies may arise from dynamic vs. static structural features:

  • Dynamic NMR: Detect conformational flexibility (e.g., hindered rotation of phenylsulfanyl groups) via variable-temperature 1^1H NMR .
  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify metastable conformers .
  • Complementary Techniques: Pair XRD with solid-state NMR to assess packing effects on hydrogen bonds .

Advanced: What experimental design strategies are recommended for studying biological activity?

Methodological Answer:

  • Target Selection: Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) based on docking studies (AutoDock Vina, Glide) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorometric assays (e.g., CA inhibition with 4-nitrophenyl acetate substrate) .
    • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, IC50_{50} determination via MTT assay) .
  • Control Experiments: Include structurally similar analogs (e.g., phenyl vs. thiophene substitutions) to isolate SAR contributions .

Q. Table 2: Biological Assay Parameters

Assay TypeConditionsKey Metrics
Enzyme InhibitionpH 7.4, 25°C, 10 µM compoundIC50_{50}, Ki_i
Cytotoxicity48h incubation, 5% CO2_2IC50_{50}, selectivity index

Advanced: How to optimize synthetic yield when scaling up reactions?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfanyl coupling) to improve heat dissipation and reproducibility .
  • DoE (Design of Experiments): Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 23^3 design for Pd-catalyzed couplings .
  • In-Line Analytics: Employ ReactIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Stability: Store at –20°C under argon; avoid light due to photosensitive sulfanyl groups .
  • Toxicity Screening: Conduct Ames test (bacterial reverse mutation) and zebrafish embryo assays to assess genotoxicity and developmental risks .

Advanced: How to investigate intermolecular interactions in crystal packing?

Methodological Answer:

  • Graph Set Analysis: Use Mercury to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) and π-stacking distances (<3.8 Å) .
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H···F interactions from CF3_3 groups) with CrystalExplorer .

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